molecular formula C17H15F3N4O3S B2997271 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034406-80-7

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2997271
CAS RN: 2034406-80-7
M. Wt: 412.39
InChI Key: XTBYFNXRBNBEQV-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives similar to the compound , exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, a study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their various biological activities. These compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

Another application area is the inhibition of enzymes relevant to various physiological and pathological processes. For instance, Nocentini et al. (2016) reported on benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties as highly effective inhibitors of the carbonic anhydrase enzyme. These inhibitors showed potential in lowering intraocular pressure in a glaucoma animal model, showcasing their therapeutic application possibilities (A. Nocentini et al., 2016).

Potential Therapeutic Applications

Further investigations into the biochemical evaluation of similar sulfonamide derivatives have identified them as high-affinity inhibitors for enzymes such as kynurenine 3-hydroxylase. This finding is significant because it opens avenues for exploring these compounds' roles in neuronal injury and other pathophysiological conditions (S. Röver et al., 1997).

Advanced Materials and Chemical Sensing

Beyond biomedical applications, research into sulfonamide derivatives extends to materials science, where they have been explored for UV protection and antimicrobial properties in textile applications. Mohamed et al. (2020) synthesized and applied new sulfonamide derivatives as azo dyes on cotton fabrics, demonstrating enhanced dyeability alongside functional benefits like UV protection and antimicrobial properties (H. Mohamed et al., 2020).

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-14-6-8-15(9-7-14)28(25,26)23-16(12-24-21-10-11-22-24)13-4-2-1-3-5-13/h1-11,16,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBYFNXRBNBEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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